N-[(2,2-difluorocyclohexyl)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide
Description
N-[(2,2-difluorocyclohexyl)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a difluorocyclohexyl group, makes it an interesting subject for research in medicinal chemistry.
Properties
IUPAC Name |
N-[(2,2-difluorocyclohexyl)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N4O/c1-10-12(9-21-13(20-10)5-7-19-21)14(22)18-8-11-4-2-3-6-15(11,16)17/h5,7,9,11H,2-4,6,8H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPSNYSAGAXNBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C=C1C(=O)NCC3CCCCC3(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,2-difluorocyclohexyl)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide typically involves a multi-step process. One common method is the Biginelli-type reaction, which involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds . This reaction can proceed without catalysts in boiling DMF (dimethylformamide), yielding the desired pyrazolo[1,5-a]pyrimidine derivatives in good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Biginelli-type reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2,2-difluorocyclohexyl)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, modifying the compound’s properties.
Substitution: Substitution reactions can replace one functional group with another, allowing for the creation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can lead to a variety of functionalized derivatives with potentially enhanced biological activities.
Scientific Research Applications
N-[(2,2-difluorocyclohexyl)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of new compounds with potential therapeutic properties.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful for studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is being investigated for use in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,2-difluorocyclohexyl)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to therapeutic effects. Detailed studies are required to fully elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines, such as:
Dorsomorphin: A bone morphogenetic protein receptor inhibitor.
Tyrosine kinase inhibitors: Compounds that inhibit enzymes involved in signal transduction pathways.
Uniqueness
What sets N-[(2,2-difluorocyclohexyl)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide apart is its difluorocyclohexyl group, which may confer unique biological properties and enhance its interaction with specific molecular targets. This structural feature could potentially lead to improved efficacy and selectivity in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
